molecular formula C27H36N6O4 B610123 Pizuglanstat CAS No. 1244967-98-3

Pizuglanstat

Cat. No.: B610123
CAS No.: 1244967-98-3
M. Wt: 508.6 g/mol
InChI Key: ZNFJGCDCPYTEKF-UHFFFAOYSA-N
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Description

Pizuglanstat, also known as TAS-205, is a small molecule inhibitor of hematopoietic prostaglandin D synthase (HPGDS). This enzyme is involved in the production of prostaglandin D2, a compound that plays a role in inflammation and allergic responses. This compound has shown potential in treating myodegenerative diseases, such as Duchenne muscular dystrophy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pizuglanstat involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the core structure: This involves the construction of the piperazine ring, which is a central feature of this compound.

    Functionalization: Introduction of various functional groups to the core structure to enhance its biological activity.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control to ensure it meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Pizuglanstat undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: This involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under various conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Pizuglanstat has a wide range of applications in scientific research:

Mechanism of Action

Pizuglanstat exerts its effects by inhibiting hematopoietic prostaglandin D synthase (HPGDS). This enzyme catalyzes the conversion of prostaglandin H2 to prostaglandin D2. By inhibiting this enzyme, this compound reduces the production of prostaglandin D2, thereby modulating inflammatory and allergic responses. The molecular targets and pathways involved include the prostaglandin D2 receptor and downstream signaling pathways that mediate inflammation .

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: Another anti-inflammatory drug that inhibits cyclooxygenase-2 (COX-2), but it targets a different enzyme in the prostaglandin synthesis pathway.

    Montelukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis, which also modulates inflammatory pathways but through a different mechanism.

Uniqueness of Pizuglanstat

This compound is unique in its specific inhibition of hematopoietic prostaglandin D synthase, making it particularly effective in conditions where prostaglandin D2 plays a significant role. Its specificity reduces the likelihood of side effects associated with broader-acting anti-inflammatory drugs .

Properties

IUPAC Name

4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFJGCDCPYTEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244967-98-3
Record name Pizuglanstat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244967983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIZUGLANSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04RV4N7EMO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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